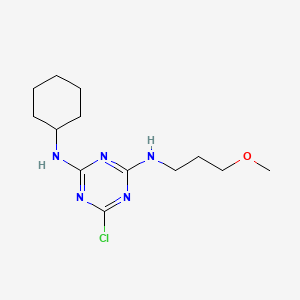

6-Chloro-N-cyclohexyl-N'-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine

Description

This compound is a substituted 1,3,5-triazine derivative characterized by a chloro group at position 6, a cyclohexylamino group at position 2, and a 3-methoxypropylamino group at position 2. The cyclohexyl and 3-methoxypropyl substituents likely influence its physicochemical properties, such as solubility, bioavailability, and environmental persistence .

Properties

CAS No. |

84712-80-1 |

|---|---|

Molecular Formula |

C13H22ClN5O |

Molecular Weight |

299.80 g/mol |

IUPAC Name |

6-chloro-2-N-cyclohexyl-4-N-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C13H22ClN5O/c1-20-9-5-8-15-12-17-11(14)18-13(19-12)16-10-6-3-2-4-7-10/h10H,2-9H2,1H3,(H2,15,16,17,18,19) |

InChI Key |

RHRPNOHMMGIBHD-UHFFFAOYSA-N |

Canonical SMILES |

COCCCNC1=NC(=NC(=N1)Cl)NC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-cyclohexyl-N’-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride.

Substitution Reactions: The chloro group can be introduced through a substitution reaction using chlorinating agents like thionyl chloride.

Addition of Cyclohexyl and Methoxypropyl Groups: The cyclohexyl and methoxypropyl groups can be added through nucleophilic substitution reactions using appropriate amines.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Amines, alcohols, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazines.

Scientific Research Applications

Analytical Chemistry

One of the primary applications of 6-Chloro-N-cyclohexyl-N'-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine is in the field of analytical chemistry. The compound can be effectively analyzed using high-performance liquid chromatography (HPLC).

HPLC Methodology

- Column Type : Newcrom R1 HPLC column

- Mobile Phase : Acetonitrile (MeCN), water, and phosphoric acid (for general applications); formic acid is recommended for mass spectrometry (MS) compatibility.

- Particle Size : Smaller 3 µm particles are available for ultra-performance liquid chromatography (UPLC) applications.

- Applications : This method is scalable and suitable for isolating impurities in preparative separation and pharmacokinetic studies .

Pharmaceutical Applications

The compound's structural characteristics suggest potential applications in drug development. Its triazine core is known for its biological activity, making it a candidate for further exploration in medicinal chemistry.

Potential Mechanisms of Action

- Anticancer Activity : Triazines have been studied for their ability to inhibit cancer cell proliferation. The specific mechanisms by which 6-Chloro-N-cyclohexyl-N'-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine may exert anticancer effects require further investigation.

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound could be explored for its antimicrobial potential.

Environmental Science

In environmental science, 6-Chloro-N-cyclohexyl-N'-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine can be utilized for studying the dynamics of chemical pollutants and their degradation pathways.

Research Focus Areas

- Pollutant Degradation : Investigating how this compound interacts with environmental pollutants could provide insights into bioremediation strategies.

- Microbial Interactions : Understanding how this compound affects microbial communities in contaminated environments could inform ecological restoration efforts.

Mechanism of Action

The mechanism of action of 6-Chloro-N-cyclohexyl-N’-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Structural Analogues of 1,3,5-Triazine Derivatives

The following table summarizes key structural and functional differences between the target compound and related triazines:

Physicochemical Properties

- Solubility : The cyclohexyl group in the target compound likely reduces water solubility compared to atrazine (33 mg/L at 20°C) . The 3-methoxypropyl group may enhance solubility in organic solvents.

- Stability : Chloro-triazines are generally stable under neutral conditions but hydrolyze in acidic or alkaline environments. The cyclohexyl group may sterically hinder degradation compared to smaller substituents in atrazine .

- Toxicity : Atrazine has an oral LD₅₀ of 1,870 mg/kg in rats , while methoprotryne shows higher acute toxicity (LD₅₀ = 500 mg/kg) due to its methylthio group . Data for the target compound are unavailable but could be extrapolated based on substituent effects.

Environmental Impact

- Degradation : Atrazine degrades to desethyl-atrazine and hydroxyatrazine, which are less toxic . The target compound’s cyclohexyl group may slow microbial degradation, increasing persistence .

- Synergistic Effects : Triazines like atrazine exhibit additive toxicity with other stressors (e.g., moisture stress, herbicides) . The target compound’s substituents may alter these interactions.

Biological Activity

6-Chloro-N-cyclohexyl-N'-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine is a compound belonging to the class of s-triazines, which are recognized for their diverse biological activities. This article explores the biological properties of this compound, focusing on its anticancer potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 6-Chloro-N-cyclohexyl-N'-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine is C13H19ClN4O. Its structure features a chloro group at the 6-position and two substituents at the 2 and 4 positions of the triazine ring. The presence of cyclohexyl and methoxypropyl groups contributes to its lipophilicity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives, including 6-Chloro-N-cyclohexyl-N'-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine. The compound has been evaluated against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Notes |

|---|---|---|

| A549 (Lung) | 0.20 | High potency; inhibits cell growth |

| MCF-7 (Breast) | 1.25 | Effective against hormone-responsive breast cancer |

| HeLa (Cervical) | 1.03 | Significant cytotoxicity observed |

| Jurkat T (Leukemia) | Selective activity | Demonstrated antiproliferative effects against leukemic cells |

These findings indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapy .

The mechanisms through which 6-Chloro-N-cyclohexyl-N'-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine exerts its biological effects are multifaceted:

- Inhibition of Kinase Activity : The compound has been shown to inhibit critical kinases involved in cancer progression such as PI3K and mTOR, which play significant roles in cell growth and survival pathways .

- Induction of Apoptosis : Studies suggest that treatment with this triazine derivative leads to increased expression of pro-apoptotic factors like BAX and decreased levels of anti-apoptotic proteins such as Bcl-2 in cancer cells .

- Cell Cycle Arrest : The compound may also induce cell cycle arrest in various phases, thereby preventing cancer cell proliferation.

Case Studies and Research Findings

- Study on Breast Cancer Cells : A study demonstrated that derivatives of s-triazines exhibited potent anticancer activity against triple-negative breast cancer cells (MDA-MB231) with IC50 values significantly lower than traditional chemotherapeutics .

- Leukemia Research : In a recent investigation involving leukemic cell lines, several derivatives were synthesized and tested for their cytotoxic properties. The results indicated a selective antiproliferative activity against leukemic cells while showing minimal toxicity to normal fibroblasts .

- Chemometric Analysis : A comparative study using chemometric methods assessed the lipophilicity and bioactivity of various s-triazine derivatives. This analysis provided insights into how structural modifications can enhance biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.